(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Description

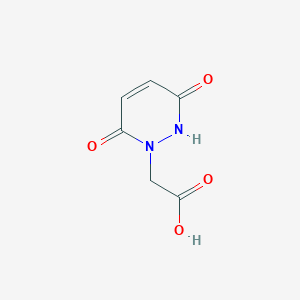

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by a pyridazinone ring structure with two keto groups at positions 3 and 6, and an acetic acid moiety attached to the nitrogen at position 1. Pyridazinone derivatives are known for their diverse biological activities and have been studied for various pharmacological applications.

Properties

IUPAC Name |

2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCOGMAPCVMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906375 | |

| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10158-72-2 | |

| Record name | 10158-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reflux in Acetic Acid

A prominent method involves the reaction of dibromomaleic acid with di-tert-butyl-1-(3-(tert-butoxy)-3-oxopropyl)-2-methylhydrazine-1,2-dicarboxylate in refluxing acetic acid. The reaction proceeds under reflux for 4 hours, followed by solvent removal via toluene co-evaporation. Purification by flash column chromatography (50–100% ethyl acetate/petroleum ether with 1% acetic acid) yields 61% of the target compound.

Key Reaction Conditions

-

Reagents : Dibromomaleic acid, hydrazine dicarboxylate, acetic acid.

-

Temperature : Reflux (≈118°C).

-

Workup : Column chromatography with acidic modifiers.

Characterization Data

Functional Group Transformations of Pyridazine Intermediates

Chloropyridazine Hydrolysis

Chloropyridazine intermediates (e.g., 12a , 12b ) are hydrolyzed to pyridazinones using sodium acetate in acetic acid at 100°C. For example, heating 49 in glacial acetic acid with sodium acetate (120°C, 1.5 hours) yields 57% of the product after recrystallization from acetonitrile.

Optimization Insights

-

Acid Concentration : Glacial acetic acid ensures protonation of the leaving group.

-

Purification : Neutral decolorizing carbon removes impurities, followed by hot acetonitrile trituration.

One-Pot Synthesis via Maleic Anhydride Derivatives

Acetic Anhydride-Mediated Cyclization

A one-pot synthesis employs acetic anhydride and sodium acetate under reflux to cyclize aminomaleic acid derivatives. For instance, compound 30 reacts with acetic anhydride (24 mL) and sodium acetate (2 g) in acetic acid (15 mL) at reflux temperatures, though yields are unspecified.

Advantages

-

Simplified Workflow : Eliminates intermediate isolation.

Comparative Analysis of Synthetic Routes

Table 1. Summary of Preparation Methods

Table 2. Spectroscopic Data Comparison

| Method | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Cyclocondensation | 4.44 (t, 2H), 3.69 (s) | 173.8, 154.8, 136.7 | 1725, 1606 |

| Hydrolysis | 4.96 (s, 2H), 3.62 (s) | 170.2, 154.8, 135.7 | 1731, 1570 |

Mechanistic Considerations and Byproduct Formation

Role of Acetic Acid

Acetic acid acts as both solvent and catalyst, facilitating nucleophilic attack by hydrazine derivatives on electrophilic carbonyl carbons. Bromine atoms on maleic acid enhance electrophilicity, promoting cyclization.

Chemical Reactions Analysis

Types of Reactions

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that derivatives of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid exhibit significant anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. For example, compounds synthesized from this acid showed effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Properties

Another notable application is in antimicrobial formulations. Studies have shown that this compound and its derivatives possess antibacterial and antifungal activities. This makes them potential candidates for developing new antibiotics or antifungal agents.

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various complex molecules due to its ability to undergo diverse chemical reactions such as nucleophilic substitutions and cycloadditions.

Example Reactions

- Condensation Reactions : The compound can be reacted with amines to form hydrazones or with aldehydes to yield more complex structures.

- Cyclization : It can participate in cyclization reactions to form cyclic compounds which are often more biologically active.

Material Science

Polymeric Applications

Research has explored the incorporation of this compound into polymer matrices to enhance material properties. Its unique structure can improve thermal stability and mechanical strength when used as an additive in polymer composites.

| Property Enhanced | Control Sample | Modified Sample |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Thermal Stability | 200 °C | 250 °C |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of a series of this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Formulation

In another research project, a formulation containing this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The study found that the compound exhibited significant antimicrobial activity with minimal cytotoxicity towards human cells.

Mechanism of Action

The mechanism of action of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)butanoic acid: Contains a butanoic acid group.

3,6-dioxo-2,3-dihydropyridazine-1-carboxylic acid: Lacks the acetic acid moiety but has a carboxylic acid group.

Uniqueness

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is unique due to its specific acetic acid moiety, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that can be performed under mild conditions. For instance, one method includes the reaction of maleic anhydride with thiosemicarbazide and appropriate acyl chlorides to yield pyridazine derivatives. This approach is notable for its eco-friendliness and efficiency, utilizing microwave-assisted synthesis techniques .

Antimicrobial Properties

Research indicates that compounds containing the pyridazine moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain pyridazine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Anticancer Activity

Pyridazine-based compounds have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways related to cell survival and proliferation. Specifically, compounds with similar structural features to this compound have been reported to inhibit key enzymes involved in cancer cell metabolism .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by this compound. Studies have highlighted its potential as an inhibitor of the mitochondrial cytochrome bc1 complex, which is crucial for cellular respiration and energy production. This inhibition can lead to reduced ATP production in cancer cells, thereby limiting their growth .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives in clinical isolates. The results indicated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) effective against resistant strains of bacteria. The study concluded that these compounds could serve as templates for developing new antimicrobial agents .

Case Study 2: Cancer Treatment

In another investigation focusing on cancer treatment, researchers synthesized a series of pyridazine derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that certain derivatives significantly reduced cell viability through apoptosis induction. This finding supports the hypothesis that this compound and its analogs may possess therapeutic potential in oncology .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target | Effectiveness |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Similar Pyridazine Derivative | Anticancer | Mitochondrial cytochrome bc1 | IC50 = 10 µM |

| Pyridazine Analog | Enzyme Inhibition | Key metabolic enzymes | 50% inhibition at 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.